molecular formula C6H5ClN4S3 B2466704 5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 439110-88-0

5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No. B2466704
CAS RN: 439110-88-0
M. Wt: 264.76
InChI Key: PZGHDAKVZGHZLC-UHFFFAOYSA-N
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Description

“5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields . They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity. They can neutralize free radicals, which are harmful to the body and can cause various diseases .

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have been reported to have analgesic and anti-inflammatory activities. They can help in reducing pain and inflammation .

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities. They can inhibit the growth of various types of bacteria and fungi .

Antiviral Activity

Thiazole derivatives have also been found to have antiviral properties. They can inhibit the replication of certain viruses .

Diuretic Activity

Thiazole derivatives can act as diuretics, helping the body get rid of excess water and salt .

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant properties, which can help in the treatment of seizures .

Neuroprotective Activity

Thiazole derivatives have been reported to have neuroprotective effects. They can protect nerve cells from damage or degeneration .

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic activities. They can inhibit the growth of tumor cells and can be used in cancer treatment .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications and biological activities . Future directions may include the design and development of different thiazole derivatives to act as drug molecules with lesser side effects . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a potential area of future research .

properties

IUPAC Name

5-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S3/c7-4-9-1-3(13-4)2-12-6-11-10-5(8)14-6/h1H,2H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGHDAKVZGHZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CSC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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